1,8-Dimethylthianthrene
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Overview
Description
1,8-Dimethylthianthrene is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which consists of two benzene rings fused to each other through a 1,4-dithiin ring
Preparation Methods
1,8-Dimethylthianthrene can be synthesized through several methods. One common synthetic route involves the reaction of unfunctionalized aromatics with S-diimidated 1,2-arenedithiols in the presence of trifluoromethanesulfonic acid (TfOH). This method yields π-extended thianthrenes in 21-87% yields . Another method involves the use of benzene-1,2-dithiol dication synthons to fuse new benzodithiine arms to aromatic substrates .
Chemical Reactions Analysis
1,8-Dimethylthianthrene undergoes various chemical reactions, including:
Oxidation: Thianthrene can be oxidized by sulfuric acid to form a red radical cation.
Substitution: The compound can undergo substitution reactions, particularly with halogenated arenethiols and bases.
Cross-annulation: This reaction involves aryldithiols and 1,2-dihaloarenes to construct unsymmetric thianthrene structures.
Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonic acid, and various halogenated arenethiols. The major products formed from these reactions are typically π-extended thianthrenes and other thianthrene derivatives .
Scientific Research Applications
1,8-Dimethylthianthrene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,8-Dimethylthianthrene exerts its effects involves its redox behavior and cationic-state capability. The compound can reversibly transform into a planar structure in the radical cation state, which can be utilized for supramolecular chemistry and the development of organic chemical reactions . The molecular targets and pathways involved include electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms .
Comparison with Similar Compounds
1,8-Dimethylthianthrene can be compared with other similar compounds such as:
Thianthrene: The parent compound, which has similar chemical properties but lacks the methyl groups.
2,7-Dimethylthianthrene: Another derivative with different substitution patterns.
Mesulfen: A sulfur-containing compound with a similar tricyclic ring system.
Properties
Molecular Formula |
C14H12S2 |
---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1,8-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-6-7-11-13(8-9)16-14-10(2)4-3-5-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
FGLZRXLEFOFUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC(=C3S2)C |
Origin of Product |
United States |
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